Butyl 2-methoxyethyl ether

Vue d'ensemble

Description

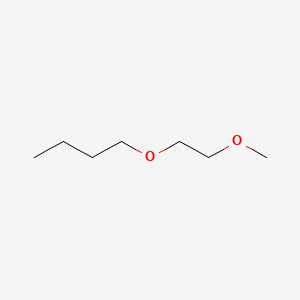

Butyl 2-methoxyethyl ether, also known as 1-(2-methoxyethoxy)butane, is an organic compound with the molecular formula C7H16O2. It is a colorless liquid with a slight ether-like odor. This compound is used in various industrial applications due to its solvent properties and chemical stability.

Activité Biologique

Butyl 2-methoxyethyl ether (BME), also known as butyl glycol ether, is an organic compound classified as an ether, with the chemical formula CHO and CAS number 13343-98-1. Its unique structure, featuring a butyl group attached to a methoxyethyl moiety, grants it distinct properties that make it valuable in various applications, particularly in biological and industrial contexts.

BME is characterized by its clear liquid form, a boiling point of approximately 146.55°C, and a melting point around -15.45°C. With a density of about 0.8834 g/cm³, it is less dense than water. Its solvent properties allow it to dissolve a wide range of organic compounds, making it useful in several fields:

- Biological Research : Utilized in the extraction and purification of biological molecules due to its solvent capabilities.

- Pharmaceuticals : Functions as a solvent or intermediate in drug formulation.

- Industrial Applications : Employed in coatings, adhesives, and cleaning products.

BME primarily acts as a solvent, facilitating the dissolution and interaction of various chemical species. It can also function as a chelating agent, stabilizing metal ions in solution. The compound's ability to stabilize reactive intermediates enhances its utility in organic reactions.

General Toxicity

Research indicates that BME exhibits potential toxicity similar to other glycol ethers. The critical health effects observed from exposure include:

Case Studies

A review of existing literature reveals limited direct studies on the biological activity of BME. However, insights can be drawn from studies on similar compounds:

-

Solvent Effects on Biological Molecules :

- BME has been shown to effectively solvate proteins and nucleic acids, aiding in their extraction during biochemical processes.

- Its role as a solvent enhances the stability of enzymatic reactions and biochemical assays.

- Comparative Toxicity Studies :

Research Findings Summary

| Aspect | Findings |

|---|---|

| Chemical Structure | CHO; clear liquid with specific solvent properties |

| Boiling Point | Approximately 146.55°C |

| Melting Point | Around -15.45°C |

| Density | 0.8834 g/cm³ |

| Health Effects | Eye/respiratory irritation; potential hemolysis; limited reproductive toxicity |

| Biological Applications | Solvent for biological extractions; pharmaceutical formulations |

Applications De Recherche Scientifique

Solvent in Organic Chemistry

BME is primarily utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds. Its stability and low volatility make it suitable for reactions that require prolonged heating or stirring.

- Example Reactions :

- Nucleophilic substitutions

- Esterifications

- Grignard reactions

Biological Applications

In biological research, BME is used for the extraction and purification of biomolecules, including proteins and nucleic acids. Its solvent properties facilitate the separation of these molecules from complex mixtures.

- Case Study : A study demonstrated the effectiveness of BME in extracting proteins from plant tissues, yielding higher purity compared to traditional solvents.

Pharmaceutical Formulations

BME serves as a solvent or intermediate in the formulation of pharmaceuticals. Its compatibility with various active pharmaceutical ingredients (APIs) enhances drug solubility and stability.

- Example : BME is used in the formulation of topical drugs due to its skin penetration enhancement properties .

Coatings and Adhesives

In industrial settings, BME is employed in the production of coatings, adhesives, and sealants. Its slow evaporation rate allows for extended working times, which is crucial in applications requiring precise application.

- Data Table: Industrial Uses of BME

| Application Type | Description |

|---|---|

| Coatings | Used as a solvent in paints and varnishes due to its excellent solvency and drying properties. |

| Adhesives | Acts as a coalescing agent in adhesive formulations, improving adhesion properties. |

Cleaning Products

BME is found in various cleaning products due to its ability to dissolve oils and greases effectively. It is widely used in formulations for household cleaners and industrial degreasers.

Analyse Des Réactions Chimiques

Acidic Cleavage

Butyl 2-methoxyethyl ether undergoes acidic cleavage when treated with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction follows an SN2 mechanism due to the absence of tertiary, allylic, or benzylic substituents .

Mechanism:

-

Protonation : The ether oxygen is protonated by the acid, forming an oxonium ion.

-

Nucleophilic Attack : A halide ion (Br⁻ or I⁻) attacks the less sterically hindered carbon adjacent to the oxygen.

-

Cleavage : The C–O bond breaks, yielding two products: an alkyl halide and an alcohol.

For this compound:

-

The butyl group (primary alkyl) is less hindered compared to the 2-methoxyethyl group (secondary alkyl).

-

Cleavage occurs preferentially at the butyl side, producing 1-iodobutane (or 1-bromobutane) and 2-methoxyethanol .

Example Reaction:

Comparative Reactivity of Ethers

| Ether Structure | Cleavage Site | Mechanism | Products |

|---|---|---|---|

| This compound | Primary (butyl) | SN2 | 1-Iodobutane + 2-methoxyethanol |

| tert-Butyl methyl ether | Tertiary | SN1/E1 | 2-Methylpropene + methanol |

| Ethyl isopropyl ether | Primary (ethyl) | SN2 | Iodoethane + isopropanol |

Thermal Decomposition

Under elevated temperatures (>100°C) or in the presence of reactive metals, this compound may undergo exothermic decomposition , releasing gases such as carbon monoxide and methane . While specific decomposition pathways for this compound are not well-documented, analogous glycol ethers like diglyme (bis(2-methoxyethyl) ether) decompose via radical pathways, producing explosive gas mixtures .

Safety Note : Thermal decomposition poses explosion risks in industrial settings, necessitating strict temperature controls .

Stability Under Environmental and Hydrolytic Conditions

This compound exhibits high stability due to its ether linkages:

-

Hydrolysis Resistance : Lacks hydrolyzable groups (e.g., esters or epoxides), making it inert in aqueous environments across a wide pH range .

-

Photochemical Degradation : Reacts with atmospheric hydroxyl radicals (estimated half-life: 22 hours) but resists direct photolysis due to the absence of UV-absorbing chromophores .

Complexation and Solvent Behavior

While not a direct chemical reaction, this compound’s ether oxygen atoms can coordinate to alkali metal ions (e.g., Na⁺, K⁺), enhancing the reactivity of associated anions in organometallic reactions . This property is critical in:

-

Grignard reactions

-

Hydroboration-oxidation processes

Propriétés

IUPAC Name |

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.